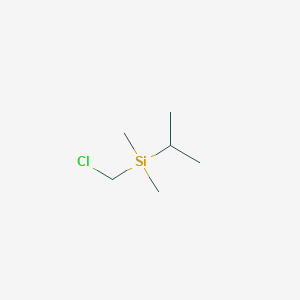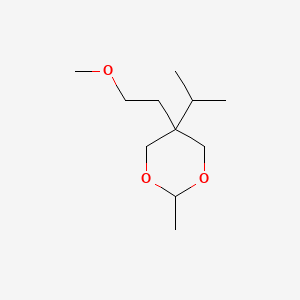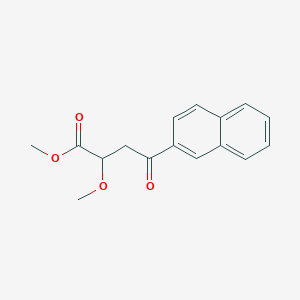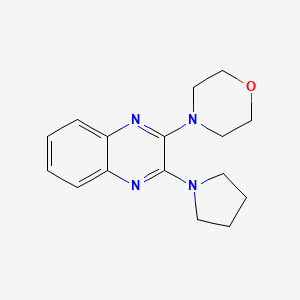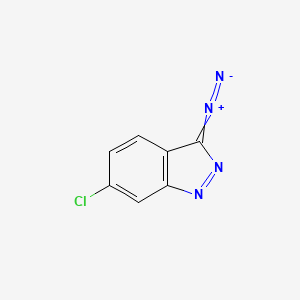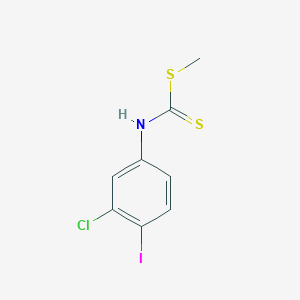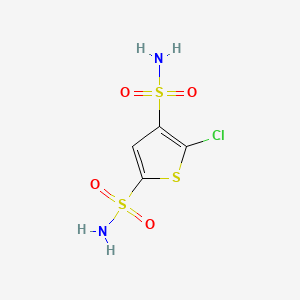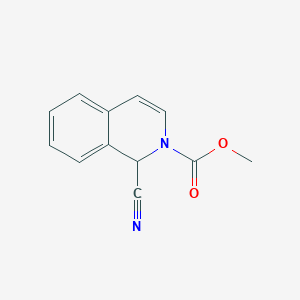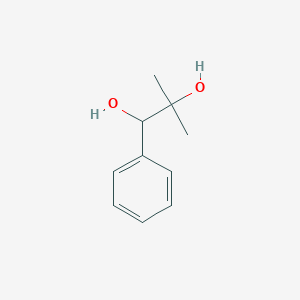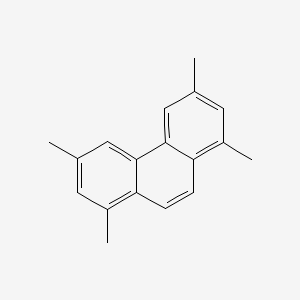
1,3,6,8-Tetramethylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,8-Tetramethylphenanthrene: is a polycyclic aromatic hydrocarbon with the molecular formula C18H18 . It is a derivative of phenanthrene, characterized by the presence of four methyl groups attached to the 1, 3, 6, and 8 positions of the phenanthrene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetramethylphenanthrene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of phenanthrene with methylating agents under specific conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions on the phenanthrene ring .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1,3,6,8-Tetramethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Tetramethylphenanthrene derivatives with fewer double bonds.
Substitution: Halogenated or other substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
1,3,6,8-Tetramethylphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mecanismo De Acción
The mechanism of action of 1,3,6,8-tetramethylphenanthrene involves its interaction with molecular targets and pathways within biological systems. It can intercalate into DNA, affecting gene expression and cellular functions. Additionally, its polycyclic aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Phenanthrene: The parent compound without methyl substitutions.
1,3,6,8-Tetraphenylpyrene: A similar polycyclic aromatic hydrocarbon with phenyl groups instead of methyl groups.
1,3,6,8-Tetraazapyrene: A nitrogen-containing analog with different electronic properties
Uniqueness: The presence of methyl groups can affect its solubility, melting point, and interactions with other molecules, making it distinct from its analogs .
Propiedades
Número CAS |
18499-99-5 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
1,3,6,8-tetramethylphenanthrene |
InChI |
InChI=1S/C18H18/c1-11-7-13(3)15-5-6-16-14(4)8-12(2)10-18(16)17(15)9-11/h5-10H,1-4H3 |
Clave InChI |
BDRQYNWVTSUPPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC3=C(C=C(C=C3C2=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



